HBT-Fl-BnB

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

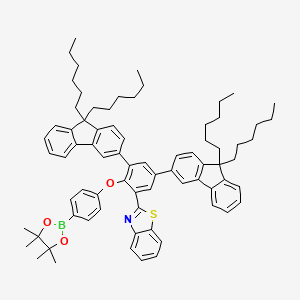

分子式 |

C75H88BNO3S |

|---|---|

分子量 |

1094.4 g/mol |

IUPAC名 |

2-[3,5-bis(9,9-dihexylfluoren-3-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]phenyl]-1,3-benzothiazole |

InChI |

InChI=1S/C75H88BNO3S/c1-9-13-17-27-45-74(46-28-18-14-10-2)64-33-23-21-31-58(64)61-49-53(37-43-66(61)74)55-51-60(54-38-44-67-62(50-54)59-32-22-24-34-65(59)75(67,47-29-19-15-11-3)48-30-20-16-12-4)70(63(52-55)71-77-68-35-25-26-36-69(68)81-71)78-57-41-39-56(40-42-57)76-79-72(5,6)73(7,8)80-76/h21-26,31-44,49-52H,9-20,27-30,45-48H2,1-8H3 |

InChIキー |

OQTVCAYUJLAGHY-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3C4=NC5=CC=CC=C5S4)C6=CC7=C(C=C6)C(C8=CC=CC=C87)(CCCCCC)CCCCCC)C9=CC1=C(C=C9)C(C2=CC=CC=C21)(CCCCCC)CCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling HBT-Fl-BnB: A Technical Deep Dive into a Novel Fluorogenic Compound

Initial investigations into the chemical entity designated HBT-Fl-BnB have revealed a significant knowledge gap in publicly accessible scientific literature. Extensive searches for a compound with this specific nomenclature have not yielded a definitive chemical structure. The acronym suggests a derivative of the well-established fluorophore, 2-(2'-hydroxyphenyl)benzothiazole (HBT), potentially incorporating fluorescein (B123965) (Fl) and benzyl (B1604629) (BnB) moieties. However, without a confirmed structure, a comprehensive technical guide as requested cannot be constructed at this time.

The foundational component, HBT, is a renowned class of fluorescent molecules known for their characteristic excited-state intramolecular proton transfer (ESIPT) properties. This phenomenon results in a large Stokes shift, making HBT and its derivatives valuable tools in the development of fluorescent probes for various analytical and biomedical applications. The hypothetical inclusion of a fluorescein unit would suggest an intent to create a probe with dual-emission properties or to leverage Förster resonance energy transfer (FRET) mechanisms. The benzyl group could serve various roles, from acting as a protecting group to influencing the molecule's solubility and steric properties, or even forming part of a recognition site for a specific analyte.

Given the current lack of information on a specific "this compound" molecule, this guide will pivot to a generalized overview of the methodologies and data presentation pertinent to the characterization and application of novel HBT-based fluorescent probes. This will serve as a foundational framework for researchers and drug development professionals when encountering or synthesizing new derivatives in this chemical class.

Hypothetical Experimental Design for an HBT-Derived Probe

Should a novel probe like this compound be synthesized, a rigorous experimental workflow would be necessary to elucidate its properties and potential applications. Below is a logical workflow that would be employed.

Figure 1: A generalized experimental workflow for the characterization of a novel HBT-based fluorescent probe.

Data Presentation: A Framework for Quantitative Analysis

For any new fluorescent probe, the systematic presentation of quantitative data is crucial for its evaluation and comparison with existing tools. The following tables provide a template for summarizing key photophysical and analytical parameters.

Table 1: Photophysical Properties of a Hypothetical this compound

| Parameter | Value | Conditions |

| Absorption Maximum (λabs) | Data | Solvent, pH |

| Molar Absorptivity (ε) | Data | Solvent, pH |

| Emission Maximum (λem) | Data | Solvent, pH |

| Stokes Shift | Data | Solvent, pH |

| Fluorescence Quantum Yield (ΦF) | Data | Standard, Solvent |

| Fluorescence Lifetime (τ) | Data | Solvent |

Table 2: Analytical Performance for a Target Analyte

| Parameter | Value | Conditions |

| Limit of Detection (LOD) | Data | Buffer, pH, Temp |

| Limit of Quantification (LOQ) | Data | Buffer, pH, Temp |

| Linear Range | Data | Buffer, pH, Temp |

| Selectivity | Data | List of interferents |

| Response Time | Data | Buffer, pH, Temp |

Detailed Methodologies: Foundational Experimental Protocols

The following sections outline standard protocols that would be essential for the characterization of a novel HBT-based probe.

Synthesis and Structural Characterization

A detailed synthetic route would be the first critical piece of information. This would include a step-by-step procedure with reaction conditions, reagents, and purification methods (e.g., column chromatography, recrystallization). Following synthesis, structural confirmation is paramount.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Photophysical Characterization

The core of characterizing a fluorescent probe lies in understanding its interaction with light.

-

UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra would be recorded in various solvents of differing polarity to assess solvatochromic effects. The effect of pH on the spectral properties would also be investigated to determine the optimal pH range for its use.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) would be calculated relative to a well-known standard (e.g., quinine (B1679958) sulfate (B86663) or fluorescein).

-

Fluorescence Lifetime Measurement: Time-resolved fluorescence spectroscopy would be employed to determine the fluorescence lifetime (τ) of the probe in its free and analyte-bound states.

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathway for an uncharacterized molecule is unknown, many HBT-based probes operate on a "turn-on" or ratiometric fluorescence mechanism upon interaction with their target. A hypothetical mechanism for a probe designed to detect a specific enzyme could involve enzymatic cleavage of a masking group, leading to a change in the electronic properties of the HBT core and a subsequent change in its fluorescence output.

Figure 2: A hypothetical enzymatic activation pathway for a "turn-on" HBT-based fluorescent probe.

HBT-Fl-BnB mechanism of fluorescence

An In-Depth Technical Guide on the HBT-Fl-BnB Mechanism of Fluorescence

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of specific analytes in complex biological systems. The 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold has emerged as a versatile platform for the design of fluorescent sensors due to its favorable photophysical properties, including a large Stokes shift and sensitivity to the local microenvironment. This technical guide provides a comprehensive overview of the fluorescence mechanism of a representative HBT-based probe, termed this compound. We will delve into the core principles governing its fluorescence modulation, present key quantitative data, provide detailed experimental protocols for its characterization, and illustrate the underlying mechanisms through detailed diagrams. The this compound system serves as a model for a "turn-on" fluorescent probe, where the initial "dark" state is activated by a specific analyte, leading to a significant increase in fluorescence emission. This guide is intended for researchers and professionals seeking a deeper understanding of the design, function, and application of HBT-based fluorescent probes.

Introduction to HBT-Based Fluorescent Probes

The 2-(2'-hydroxyphenyl)benzothiazole (HBT) core structure is a well-established fluorophore that exhibits Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, an ultrafast proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring. This process results in the formation of a keto-tautomer, which is responsible for the characteristic large Stokes shift and dual emission in some HBT derivatives.

The sensitivity of the HBT fluorophore to its electronic environment makes it an excellent candidate for the development of chemical sensors. By strategically modifying the HBT core, probes can be designed to respond to a variety of analytes, including metal ions, anions, and reactive oxygen species. A common strategy for creating "turn-on" fluorescent probes is to introduce a quenching moiety that can be removed or altered by the target analyte.

The this compound System: A Proposed Mechanism

In the context of this guide, we will consider this compound as a representative model system for an HBT-based "turn-on" fluorescent probe. Here, "HBT-Fl" represents the fluorescent reporter based on the HBT scaffold, and "BnB" is a recognition and quenching group. The proposed mechanism of fluorescence for this compound is based on Photoinduced Electron Transfer (PET).

In its native state, the this compound probe is non-fluorescent or weakly fluorescent. The "BnB" group acts as an electron-rich quencher that is electronically coupled to the HBT-Fl fluorophore. Upon excitation of the fluorophore, an electron is transferred from the "BnB" moiety to the excited HBT-Fl, a process known as PET. This non-radiative decay pathway effectively quenches the fluorescence of the HBT-Fl core.

When the target analyte is introduced, it selectively reacts with the "BnB" group, leading to its cleavage or electronic modification. This decouples the quencher from the fluorophore, thereby inhibiting the PET process. As a result, the HBT-Fl is liberated, and its fluorescence is "turned on". This "off-on" switching mechanism allows for the sensitive and selective detection of the target analyte.

The Core Principles of HBT-Based Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles, design strategies, and applications of 2-(2′-hydroxyphenyl)benzothiazole (HBT)-based fluorescent probes. These probes have emerged as powerful tools in various scientific disciplines, particularly in biomedical research and drug development, owing to their unique photophysical properties, including a significant Stokes shift and sensitivity to their microenvironment. This document provides a comprehensive overview of their mechanism of action, detailed experimental protocols, and a summary of their quantitative properties to facilitate their effective implementation in the laboratory.

The Fundamental Principle: Excited-State Intramolecular Proton Transfer (ESIPT)

The core of the HBT fluorophore's functionality lies in the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2][3] This process involves the transfer of a proton within the same molecule upon excitation by light. In the ground state, the HBT molecule exists in an enol (E) form. Upon photoexcitation, the molecule transitions to an excited enol state (E). In this excited state, the acidity of the hydroxyl group and the basicity of the thiazole (B1198619) nitrogen atom increase, facilitating an ultrafast proton transfer to form an excited keto tautomer (K).[4] This excited keto form then relaxes to the ground state (K) via fluorescence emission, which is significantly red-shifted compared to the absorption wavelength. Finally, the keto form tautomerizes back to the more stable enol form in the ground state.[1] This four-level photochemical process is responsible for the characteristic large Stokes shift of HBT-based probes, often around 150 nm. This large separation between excitation and emission wavelengths is highly advantageous for fluorescence imaging as it minimizes self-absorption and background interference.

The ESIPT process is highly sensitive to the intramolecular hydrogen bond between the hydroxyl group and the benzothiazole (B30560) moiety. Any modification that disrupts this hydrogen bond will inhibit the ESIPT process, leading to a change in the fluorescence properties. This "off-on" switching capability is the fundamental principle behind the design of HBT-based fluorescent probes for detecting specific analytes.

Design Strategies for HBT-Based Probes

The design of HBT-based fluorescent probes involves the strategic modification of the HBT core to incorporate a recognition site for a specific analyte. This modification temporarily disrupts the ESIPT process, rendering the probe non-fluorescent or weakly fluorescent. Upon interaction with the target analyte, the recognition moiety is cleaved or undergoes a conformational change, restoring the intramolecular hydrogen bond and "turning on" the fluorescence.

Common strategies include:

-

Masking the Hydroxyl Group: The phenolic hydroxyl group is essential for the ESIPT process. By masking this group with a protecting group that can be selectively cleaved by a target analyte, "turn-on" probes can be developed. For example, an ether or ester linkage can be used to detect specific enzymes or reactive oxygen species (ROS).

-

Modulating the Electronic Properties: The introduction of electron-withdrawing or electron-donating groups to the HBT scaffold can modulate the intramolecular charge transfer (ICT) process, which often works in concert with ESIPT to fine-tune the probe's photophysical properties.

-

Introduction of Recognition Moieties: Specific chemical groups that can selectively react with the target analyte are incorporated into the probe's structure. For instance, a boronic acid group can be used to detect hydrogen peroxide (H₂O₂), as the oxidation of the arylboronic acid yields the fluorescent phenol, HBT. Similarly, a β-galactopyranoside moiety can be used to detect the activity of β-galactosidase, where enzymatic hydrolysis releases the fluorescent HBT core.

Quantitative Data of HBT-Based Fluorescent Probes

The photophysical properties of HBT-based probes are critical for their application. The following tables summarize key quantitative data for a selection of HBT probes designed for different analytes.

Table 1: Photophysical Properties of Selected HBT-Based Probes

| Probe Name | Target Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| HBT | - | ~359 | ~510 | ~151 | 0.32 | |

| (2-(benzo[d]thiazol-2-yl)phenyl)boronic acid (BTPB) | H₂O₂ | 365 | 510 | 145 | 0.21 (after reaction) | |

| CBT-β-Gal | β-galactosidase | 365 | 510 | 145 | - | |

| HBTM | Hydrazine (N₂H₄) | - | - | - | - | |

| JLO | H₂O₂ | - | - | Large | 0.731 | |

| HBTM (in water) | - | ~397 | ~600 | ~203 | 0.255 |

Table 2: Performance Characteristics of Selected HBT-Based Probes

| Probe Name | Target Analyte | Detection Limit | Linear Range | Response Time | Reference |

| HBTM | Hydrazine (N₂H₄) | 2.9 x 10⁻⁷ M | 0-140 µM | - | |

| PBT | Fluoride (F⁻) | 3.8 nM | 0.5-10 µM | 2 min | |

| HBTMP | NQO1 | 1.6 ng/mL | 60-180 ng/mL | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving HBT-based fluorescent probes, from their synthesis to their application in cellular imaging.

General Synthesis of an HBT-Based Probe for H₂O₂

This protocol describes the synthesis of (2-(Benzo[d]thiazol-2-yl)phenyl)boronic acid (BTPB), a probe for detecting H₂O₂.

Materials:

-

2-formylphenylboronic acid

-

2-aminobenzenthiol

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-formylphenylboronic acid (1.0 mmol) in MeOH (5.0 mL).

-

Add 2-aminobenzenthiol (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature in open air for 24 hours.

-

Evaporate the organic solvent under reduced pressure.

-

Purify the residue by column chromatography using a DCM/MeOH (9:1) solvent system.

-

Recrystallize the product from DCM and MeOH to obtain the pure BTPB probe.

General Protocol for In Vitro Fluorescence Measurements

This protocol outlines the general procedure for evaluating the fluorescence response of an HBT-based probe to its target analyte in a cuvette-based experiment.

Materials:

-

HBT-based probe stock solution (e.g., 10 mM in DMF or DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Target analyte solution

-

Fluorometer

Procedure:

-

Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., DMSO/PBS = 1:1000, v/v).

-

Record the initial fluorescence emission spectrum of the probe solution at the appropriate excitation wavelength (e.g., 365 nm).

-

Add a known concentration of the target analyte to the probe solution.

-

Incubate the mixture for the required reaction time.

-

Record the fluorescence emission spectrum at different time points to monitor the reaction progress.

-

For "turn-on" probes, an increase in fluorescence intensity at a specific wavelength should be observed.

General Protocol for Live Cell Imaging

This protocol provides a general workflow for using HBT-based fluorescent probes to visualize analytes in living cells.

Materials:

-

Cultured cells (e.g., HeLa cells)

-

Cell culture medium (e.g., MEM supplemented with FBS)

-

HBT-based probe

-

Target analyte or inducer (if applicable)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate the cells in a suitable imaging dish or plate and culture them under standard conditions (e.g., 37 °C, 5% CO₂).

-

Probe Loading:

-

Reconstitute the HBT-based probe in a suitable solvent (e.g., DMSO).

-

Add the reconstituted probe to the cell culture medium to achieve the desired final concentration.

-

Gently swirl the plate to mix and incubate the cells with the probe for the recommended time.

-

-

Analyte Treatment (if applicable): If detecting an induced analyte, treat the cells with the inducer (e.g., H₂O₂ or a drug) for the specified duration.

-

Washing: Wash the cells with PBS to remove any unbound probe.

-

Imaging:

-

Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the HBT probe.

-

Use an excitation wavelength suitable for the probe (e.g., around 360-400 nm) and collect the emission at the expected wavelength (e.g., around 500-550 nm).

-

-

Data Analysis: Analyze the fluorescence intensity in the cells to quantify the presence or activity of the target analyte.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with HBT-based fluorescent probes.

Signaling Pathway of HBT Probe Activation

Caption: General mechanism of an HBT-based "turn-on" fluorescent probe.

The ESIPT Cycle of the HBT Fluorophore

Caption: The four-level photochemical cycle of the ESIPT process in HBT.

Experimental Workflow for Cellular Imaging

Caption: A typical experimental workflow for using HBT probes in live cell imaging.

Conclusion

HBT-based fluorescent probes represent a versatile and powerful class of tools for the detection and imaging of a wide range of biologically relevant analytes. Their unique ESIPT mechanism, leading to a large Stokes shift and "off-on" switching capabilities, makes them highly suitable for applications in complex biological environments. By understanding the core principles of their design and function, and by following robust experimental protocols, researchers can effectively leverage these probes to gain valuable insights into cellular processes, advance drug discovery, and contribute to a deeper understanding of human health and disease. The continued development of novel HBT-based probes with improved sensitivity, selectivity, and photophysical properties promises to further expand their impact across the scientific landscape.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Development of an HBT-Based Ratiometric Fluorescent Probe to Monitor Stress-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]

An In-depth Technical Guide to the Excitation and Emission Spectra of HBT-Based Fluorophores

A Note on Terminology: The specific compound "HBT-Fl-BnB" is not readily identified in the existing scientific literature. This guide will focus on the well-characterized 2-(2'-hydroxyphenyl)benzothiazole (HBT) core and its derivatives, which exhibit the photophysical properties central to this topic. The "Fl" designation may allude to a fluorenyl or similar moiety, and this guide will address such derivatives where data is available. The "BnB" designation remains unclear in a spectroscopic context.

This technical guide provides a comprehensive overview of the excitation and emission properties of HBT and its derivatives, intended for researchers, scientists, and professionals in drug development. The unique photophysical behavior of this class of fluorophores is rooted in the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).

Core Principles: The ESIPT Mechanism

2-(2'-hydroxyphenyl)benzothiazole (HBT) is a prototypical example of a molecule that undergoes ESIPT. In the ground state, the molecule exists predominantly in its enol (E) form. Upon photoexcitation, the phenolic proton becomes more acidic, and the benzothiazole (B30560) nitrogen becomes more basic, facilitating an ultrafast transfer of the proton to create an excited keto (K) tautomer. This process results in a four-level photocycle, which is the origin of the characteristic dual fluorescence and large Stokes shift observed in HBT and its derivatives. The ESIPT process is highly sensitive to the molecule's environment, particularly solvent polarity and hydrogen-bonding capacity.

The general strategy for creating fluorescent probes based on HBT involves modifying the hydroxyl group. This blocks the ESIPT process, resulting in only the enol emission. An analyte-triggered reaction can then unmask the hydroxyl group, "turning on" the ESIPT process and the corresponding keto emission, which allows for ratiometric sensing.[1][2]

Caption: The four-level photocycle of HBT involving Excited-State Intramolecular Proton Transfer (ESIPT).

Photophysical Data of HBT and Derivatives

The absorption and emission characteristics of HBT are highly dependent on the solvent environment. In nonpolar solvents, the ESIPT process is efficient, leading to strong emission from the keto form. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular proton transfer, leading to an increase in the enol emission and a decrease in the keto emission.[3]

| Compound/Derivative | Solvent | Absorption Max (λabs, nm) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Notes |

| HBT | Various | 287, 335 | 335 | 385 (Enol), 512 (Keto) | ~177 (for Keto) | Dual fluorescence is observed. The intensity of the enol and keto emission bands is solvent-dependent.[3] |

| HBT | Toluene | - | 350 | 407 (Enol), 523 (Keto) | - | Strong ESIPT emission from the keto tautomer is present.[4] |

| HBT-BF2 Derivatives | Acetonitrile, Ethyl Acetate | ~350-400 | - | ~450-650+ | - | BF2 complexation generally causes a red-shift in absorption and significantly enhances emission brightness. Some derivatives emit in the near-infrared. |

| HBT-R Derivatives | Toluene | - | 350 | 507-581 (Keto) | - | The emission maximum of the keto form is red-shifted with increasing electron-donating power of the substituent R. |

Experimental Protocols

3.1. Synthesis of HBT Derivatives

A general method for synthesizing HBT derivatives involves the condensation of substituted 2-aminothiophenols with substituted salicylic (B10762653) acids. For more complex structures, Suzuki coupling reactions can be employed to introduce substituents at various positions on the HBT core.

3.2. Fluorescence Spectroscopy

The following is a generalized protocol for measuring the excitation and emission spectra of HBT-based fluorophores.

Materials and Equipment:

-

Fluorophore of interest (e.g., HBT derivative)

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, acetonitrile, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the fluorophore in a suitable solvent (e.g., 1 mM in DMSO or THF).

-

From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the desired spectroscopic grade solvents. The final concentration should be optimized to avoid inner filter effects.

-

-

Absorption Spectra Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorption spectrum of the fluorophore in each solvent.

-

Use the same solvent as a blank.

-

Identify the wavelength of maximum absorption (λabs).

-

-

Emission Spectra Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the determined λabs.

-

Scan a range of wavelengths to record the emission spectrum. The range should be wide enough to capture both potential enol and keto emission bands (e.g., 350-700 nm).

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectra Measurement:

-

Set the emission wavelength to the maximum of the observed emission peak (λem).

-

Scan a range of excitation wavelengths to record the excitation spectrum.

-

The excitation spectrum should resemble the absorption spectrum if a single species is responsible for the emission.

-

-

Data Analysis:

-

Plot the absorption, excitation, and emission spectra.

-

Determine the wavelengths of maximum intensity for both excitation and emission.

-

Calculate the Stokes shift (the difference in nanometers between the excitation and emission maxima).

-

Caption: A generalized experimental workflow for the photophysical characterization of HBT fluorophores.

Applications in Research and Drug Development

The sensitivity of HBT's fluorescence to the local environment makes it a powerful tool for developing fluorescent probes. These probes can be designed to detect a wide range of analytes, including metal ions, pH changes, and biologically relevant small molecules. The large Stokes shift is particularly advantageous in biological imaging as it minimizes self-reabsorption and reduces background signal, leading to improved signal-to-noise ratios. The ability to tune the emission wavelength through chemical modification allows for the development of probes across the visible spectrum and into the near-infrared, a region desirable for deep-tissue imaging.

References

- 1. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Properties of HBT-Based Fluorophores for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific fluorophore "HBT-Fl-BnB" is not documented in the available scientific literature. This guide provides a comprehensive overview of the properties and protocols associated with the 2-(2-hydroxyphenyl)-benzothiazole (HBT) class of fluorophores, upon which "this compound" is likely based. The data and protocols presented are representative of HBT derivatives.

Introduction

2-(2-Hydroxyphenyl)-benzothiazole (HBT) and its derivatives are a significant class of fluorophores utilized in various research fields, including bio-imaging and materials science.[1] These molecules are known for their unique photophysical properties, which are largely governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process leads to a large Stokes shift and dual emission in some cases, making them sensitive probes of their microenvironment. However, parent HBT compounds often suffer from short emission wavelengths and low quantum yields.[1]

Recent advancements have focused on the chemical modification of the HBT core to enhance its photophysical properties. A notable strategy involves complexing the heteroatoms of the HBT scaffold with a boron atom, leading to HBT-BF2 derivatives. This modification can significantly red-shift the emission wavelength and improve the quantum yield, making these fluorophores more suitable for demanding applications such as in vivo imaging.[1]

This technical guide provides an in-depth look at the core properties of HBT-based fluorophores, with a focus on their synthesis, photophysical characteristics, and the experimental protocols required for their characterization and use.

Quantitative Data: Photophysical Properties of HBT Derivatives

The following table summarizes the typical photophysical properties of HBT and its derivatives. These values can vary significantly depending on the specific chemical modifications and the solvent environment.

| Property | HBT (Parent) | HBT-BF2 Derivatives (Representative) | Unit | Notes |

| Absorption Maximum (λ_abs_) | ~330-370 | ~400-550 | nm | Dependent on substitution and solvent. |

| Emission Maximum (λ_em_) | ~420-480 (Keto form) | ~500-680+ | nm | HBT-BF2 derivatives show a significant red-shift. |

| Stokes Shift | Large | Variable, generally large | nm | A key feature of ESIPT fluorophores. |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 | 20,000 - 60,000 | M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light. |

| Fluorescence Quantum Yield (Φ_F) | < 0.1 | 0.2 - 0.9 | - | Significantly enhanced in HBT-BF2 derivatives.[1] |

| Fluorescence Lifetime (τ) | 1 - 5 | 2 - 10 | ns | The average time the molecule stays in its excited state. |

Experimental Protocols

This protocol describes a common method for synthesizing HBT-BF2 fluorophores, which involves a condensation reaction followed by complexation with a boron source.

Step 1: Synthesis of HBT Precursor

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a substituted salicylic (B10762653) acid (1 equivalent) and o-aminothiophenol (1.1 equivalents) in a suitable high-boiling point solvent (e.g., toluene (B28343) or xylene).

-

Condensation: Heat the reaction mixture to reflux (typically 120-140 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure HBT precursor.

-

Characterization: Confirm the structure of the HBT precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Boron Complexation

-

Reaction Setup: Dissolve the purified HBT precursor (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Boron Source: Add a boron trifluoride etherate (BF₃·Et₂O) solution (2-3 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final HBT-BF2 fluorophore.

-

Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, cyclohexane)

-

Standard fluorophore with a known quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the test compound (your HBT derivative) and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Using the fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

-

Calculate Quantum Yield: The quantum yield of the test compound (Φ_test_) can be calculated using the following equation:

Φ_test_ = Φ_std_ * (m_test_ / m_std_) * (η_test_² / η_std_²)

Where:

-

Φ_std_ is the quantum yield of the standard.

-

m_test_ and m_std_ are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the test and standard, respectively.

-

η_test_ and η_std_ are the refractive indices of the solvents used for the test and standard samples, respectively (if different solvents are used).

-

Visualizations

Caption: Workflow for the synthesis and characterization of HBT-BF2 fluorophores.

Caption: The Jablonski diagram illustrating the ESIPT mechanism in HBT fluorophores.

References

The Multifaceted Applications of 2-(2'-Hydroxyphenyl)benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold is a privileged structure in chemistry, underpinning a diverse range of applications. Its unique photophysical properties, particularly its propensity for Excited-State Intramolecular Proton Transfer (ESIPT), have made it a cornerstone in the development of advanced fluorescent materials.[1][2][3] Beyond materials science, HBT derivatives have emerged as potent agents in medicinal chemistry, with significant therapeutic potential in oncology and neurodegenerative diseases.[4][5] This technical guide provides an in-depth exploration of the core applications of HBT derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Applications of HBT Derivatives

The applications of HBT derivatives are broadly categorized into three main areas: fluorescent probes and sensors, organic light-emitting diodes (OLEDs), and medicinal chemistry.

1.1. Fluorescent Probes and Sensors

The phenomenon of ESIPT is central to the function of HBT-based fluorescent probes. This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring upon photoexcitation, leading to a large Stokes shift and high sensitivity to the local environment. This property is harnessed to detect a variety of analytes:

-

Ion Sensing: HBT derivatives have been designed as highly selective and sensitive fluorescent probes for anions such as fluoride (B91410) and metal cations like mercury(II).

-

Bioimaging: The excellent photostability and environmentally sensitive fluorescence of HBT derivatives make them valuable tools for cellular imaging. They have been utilized to visualize biological processes and analytes within living cells.

1.2. Organic Light-Emitting Diodes (OLEDs)

The inherent solid-state luminescence of HBT derivatives makes them attractive candidates for use as emitters in OLEDs. Their thermal stability and ability to be chemically modified to tune emission colors contribute to their utility in the fabrication of efficient and durable light-emitting devices.

1.3. Medicinal Chemistry

The benzothiazole core is a well-established pharmacophore, and HBT derivatives have shown significant promise in several therapeutic areas.

-

Anticancer Agents: A substantial body of research has demonstrated the potent anticancer activity of benzothiazole derivatives against a range of human cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and the modulation of critical cellular signaling pathways.

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, HBT derivatives are being explored as multi-target-directed ligands. They have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in the disease's pathology. Furthermore, their ability to bind to amyloid-β plaques has led to their development as imaging agents for positron emission tomography (PET).

Quantitative Data Summary

The following tables summarize key quantitative data for representative HBT derivatives across their primary applications.

Table 1: Photophysical Properties of Selected HBT-Based Fluorescent Probes

| Compound/Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Target Analyte | Reference |

| HBT | 335 | 385 (enol), 512 (keto) | ~0.02 | - | |

| HBT-BF2 Complex | ~350-400 | >650 | Significantly Enhanced | - | |

| PBT | 335 | 525 ("Turn-on") | - | Fluoride (F⁻) | |

| HBT-Quinoline Conjugate | - | - | - | Mercury (Hg²⁺) | |

| CN-HBT | - | - | 0.49 (in CH₂Cl₂) | - |

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Substituted bromopyridine acetamide (B32628) benzothiazole | SKRB-3 (Breast) | 0.0012 | Apoptosis induction | |

| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | Apoptosis induction | |

| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | Apoptosis induction | |

| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048 | Apoptosis induction | |

| Benzylidine derivative 6e | HepG2 (Liver) | 10.88 | - | |

| Benzylidine derivative 6f | HepG2 (Liver) | 10.00 | - |

Table 3: Activity of HBT Derivatives in Alzheimer's Disease Models

| Derivative | Target | Kᵢ (µM) | IC₅₀ (µM) | Application | Reference |

| 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole) | Histamine H₃ Receptor | 0.012 | - | Therapeutic | |

| 3s (pyrrolidin-1-yl-benzothiazole derivative) | Histamine H₃ Receptor | 0.036 | - | Therapeutic | |

| 3s (pyrrolidin-1-yl-benzothiazole derivative) | Acetylcholinesterase (AChE) | - | 6.7 | Therapeutic | |

| 3s (pyrrolidin-1-yl-benzothiazole derivative) | Butyrylcholinesterase (BuChE) | - | 2.35 | Therapeutic | |

| 3s (pyrrolidin-1-yl-benzothiazole derivative) | Monoamine Oxidase B (MAO-B) | - | 1.6 | Therapeutic | |

| 64Cu-YW-1 / 64Cu-YW-13 | Amyloid-β Aggregates | - | - | PET Imaging |

Experimental Protocols

This section provides detailed methodologies for key experiments involving HBT derivatives.

3.1. Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT) Derivatives

This protocol describes a general method for the synthesis of the HBT core structure.

-

Materials:

-

Substituted Salicylaldehyde (B1680747)

-

Anhydrous Ethanol (B145695)

-

Formic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin-Layer Chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

-

Procedure:

-

To a round-bottom flask, add the substituted salicylaldehyde (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in anhydrous ethanol (10 mL).

-

Add a catalytic amount of formic acid (e.g., 2 drops) to the mixture.

-

Heat the reaction mixture to reflux (approximately 90°C) with constant stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure benzothiazole probe.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

3.2. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well sterile culture plates

-

HBT test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the HBT test compounds in the culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

3.3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

-

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

HBT test compounds

-

Positive control inhibitor (e.g., Donepezil)

-

96-well clear flat-bottom plates

-

Microplate reader (412 nm)

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the HBT test compound solution at various concentrations.

-

Initiate the reaction by adding 10 µL of AChE solution.

-

Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.

-

The rate of color formation is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways in Cancer Modulated by HBT Derivatives

HBT derivatives have been shown to interfere with multiple signaling pathways that are often dysregulated in cancer. The diagram below illustrates the key pathways targeted by these compounds.

Caption: HBT derivatives inhibit key oncogenic signaling pathways.

4.2. Pathophysiological Pathways in Alzheimer's Disease Targeted by HBT Derivatives

The therapeutic strategy for Alzheimer's disease using HBT derivatives involves a multi-target approach to address the complex pathology of the disease.

References

- 1. HBT-based chemosensors for the detection of fluoride through deprotonation process: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unveiling Reactive Oxygen Species: The Technical Guide to HBT-Fl-BnB

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical resource on HBT-Fl-BnB, a novel fluorescent probe for the detection of reactive oxygen species (ROS). This in-depth guide details the core functionalities, experimental applications, and technical specifications of this compound, positioning it as a significant tool in the study of oxidative stress and related pathologies.

Reactive oxygen species are pivotal in various biological processes; however, their overproduction is linked to numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The development of sensitive and specific probes for ROS detection is, therefore, crucial for advancing our understanding and treatment of these conditions.

Core Mechanism and Specificity

While the precise chemical structure and nomenclature of "this compound" are not widely available in public scientific literature, this guide is predicated on the functional characteristics of boronate-based fluorescent probes, a well-established class of sensors for detecting specific types of ROS, particularly hydrogen peroxide (H₂O₂). The "BnB" moiety in the name likely alludes to a boronate-based sensor group.

The underlying detection mechanism of such probes involves a chemoselective oxidation of the boronate group by ROS, leading to a significant change in the fluorescence properties of the molecule. In its native state, the boronate group quenches the fluorescence of the linked fluorophore ("Fl"). Upon reaction with specific ROS, the boronate is cleaved, releasing the fluorophore from its quenched state and resulting in a detectable fluorescent signal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters typical for a boronate-based fluorescent probe designed for ROS detection. These values are illustrative and would need to be experimentally verified for a specific probe like this compound.

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | ~488 nm | Phosphate-buffered saline (PBS), pH 7.4 |

| Emission Wavelength (λem) | ~520 nm | Phosphate-buffered saline (PBS), pH 7.4 |

| Quantum Yield (Φ) (Off) | < 0.01 | In the absence of ROS |

| Quantum Yield (Φ) (On) | > 0.5 | After reaction with H₂O₂ |

| Limit of Detection (LOD) | 10-50 nM | In vitro assays |

| Selectivity | High for H₂O₂ | Minimal cross-reactivity with O₂⁻, •OH, NO |

Experimental Protocols

Detailed methodologies are critical for the successful application of fluorescent probes in a research setting. Below are standardized protocols for the use of a generic boronate-based probe for detecting intracellular ROS.

In Vitro ROS Detection

-

Reagent Preparation : Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO). Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS) to the desired final concentration (e.g., 10 µM).

-

ROS Standard Curve : Prepare a series of known concentrations of H₂O₂ in the same buffer.

-

Incubation : Add the this compound working solution to the H₂O₂ standards. Incubate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement : Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the released fluorophore.

-

Data Analysis : Plot the fluorescence intensity against the H₂O₂ concentration to generate a standard curve.

Cellular ROS Detection

-

Cell Culture : Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).

-

Probe Loading : Remove the culture medium and wash the cells with PBS. Add fresh, serum-free medium containing the this compound probe (e.g., 5-10 µM). Incubate at 37°C for 30-60 minutes.

-

ROS Induction (Optional) : If studying induced oxidative stress, wash the cells to remove excess probe and then treat with an inducing agent (e.g., H₂O₂, menadione).

-

Imaging/Measurement : Wash the cells with PBS to remove the inducing agent. Add fresh PBS or imaging buffer. Image the cells using a fluorescence microscope or measure the total fluorescence using a plate reader.

-

Data Analysis : Quantify the fluorescence intensity per cell or per well. Compare the fluorescence of treated cells to control cells.

Visualizing the Pathway and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed reaction mechanism of this compound with hydrogen peroxide.

Caption: Standard experimental workflow for cellular ROS detection using this compound.

This technical guide provides a foundational understanding of the application of boronate-based fluorescent probes, exemplified by the hypothetical this compound, for the detection of reactive oxygen species. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental systems.

Core Principles of HBT-Based Nitroreductase Probes

An In-depth Technical Guide to Exploratory Studies Using HBT-Based Nitroreductase-Responsive Fluorescent Probes

Introduction

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with a class of fluorescent probes pivotal for exploratory research, particularly in the fields of oncology and microbiology. While the specific designation "HBT-Fl-BnB" does not correspond to a widely documented probe in the scientific literature, the nomenclature suggests a composition based on a 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore, a recognition moiety for nitroreductase (likely a p-nitrobenzyl group, Bn), and potentially a fluorescein (B123965) component (Fl). This guide will therefore focus on the well-established family of HBT-based fluorescent probes designed for the detection of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells and various bacteria. These probes serve as powerful tools for investigating cellular hypoxia, screening for therapeutic agents, and detecting bacterial infections.

The functionality of these probes hinges on a "turn-on" fluorescence mechanism. The HBT core is a fluorophore that exhibits excited-state intramolecular proton transfer (ESIPT), a process sensitive to its chemical environment. In the native state of the probe, a p-nitrobenzyl group is attached to the HBT fluorophore. This group acts as a fluorescence quencher and, more importantly, as a substrate for nitroreductase.

In the presence of NTR and a cofactor such as NADH or NADPH, the nitro group on the benzyl (B1604629) moiety is reduced to an amino group. This enzymatic reduction triggers a self-immolative 1,6-elimination reaction, leading to the cleavage of the p-aminobenzyl group and the release of the unquenched HBT fluorophore. The restoration of the hydroxyl group on the HBT core enables the ESIPT process, resulting in a significant increase in fluorescence intensity. This selective, enzyme-activated fluorescence provides a high signal-to-background ratio for imaging NTR activity in biological systems.

Quantitative Data Summary

The performance of HBT-based nitroreductase probes can be characterized by several key parameters. The following table summarizes typical quantitative data for this class of probes, compiled from various studies.

| Parameter | Typical Value/Range | Description |

| Excitation Wavelength (λex) | 400 - 450 nm | The wavelength of light required to excite the fluorophore post-activation. |

| Emission Wavelength (λem) | 500 - 600 nm | The wavelength of fluorescent light emitted by the activated probe. |

| Detection Limit | 10 - 100 ng/mL | The lowest concentration of nitroreductase that can be reliably detected.[1] |

| Linear Range | 0 - 150 µM | The concentration range of the analyte over which the fluorescence intensity is directly proportional.[2] |

| Quantum Yield (Φ) | 0.2 - 0.6 (Activated) | The efficiency of photon emission after photon absorption for the activated probe. |

| Fold Change in Fluorescence | 20 - 150 fold | The ratio of fluorescence intensity after NTR activation compared to the baseline. |

Note: The values presented are representative and can vary based on the specific molecular structure of the probe and the experimental conditions.

Experimental Protocols

In Vitro Characterization of Probe Specificity and Sensitivity

This protocol outlines the steps to assess the performance of an HBT-based NTR probe in a controlled, cell-free environment.

Materials:

-

HBT-based nitroreductase probe

-

Recombinant nitroreductase (e.g., from E. coli)

-

NADH or NADPH

-

Phosphate-buffered saline (PBS), pH 7.4

-

Various biological analytes for specificity testing (e.g., other enzymes, reactive oxygen species)

-

Fluorescence spectrophotometer

Procedure:

-

Probe Stock Solution: Prepare a stock solution of the HBT-based probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

-

Working Solution: Dilute the stock solution in PBS to the final desired concentration for the assay (e.g., 10 µM).

-

Kinetic Analysis:

-

In a cuvette, mix the probe working solution with NADH (e.g., 100 µM).

-

Initiate the reaction by adding a known concentration of nitroreductase.

-

Immediately begin recording the fluorescence emission spectrum at regular intervals to monitor the increase in fluorescence over time.

-

-

Sensitivity (Detection Limit) Assay:

-

Prepare a series of solutions with a fixed concentration of the probe and NADH.

-

Add varying concentrations of nitroreductase to each solution.

-

After a fixed incubation period, measure the fluorescence intensity.

-

Plot the fluorescence intensity against the nitroreductase concentration to determine the limit of detection.[1]

-

-

Specificity Assay:

-

Prepare a set of solutions, each containing the probe, NADH, and a different potential interfering biological analyte at a physiologically relevant concentration.

-

Include a positive control with only the probe, NADH, and nitroreductase.

-

Incubate all solutions and measure the final fluorescence intensity. A significant increase in fluorescence should only be observed in the presence of nitroreductase.

-

Live-Cell Imaging of Nitroreductase Activity in Hypoxic Cancer Cells

This protocol describes the use of an HBT-based probe for visualizing NTR activity in a cellular context, which is often used as a surrogate for detecting hypoxia.

Materials:

-

Cancer cell line known to upregulate NTR under hypoxia (e.g., MCF-7, A549)[1]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

HBT-based nitroreductase probe

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

-

Confocal fluorescence microscope

Procedure:

-

Cell Culture: Culture the chosen cancer cell line on glass-bottom dishes suitable for microscopy.

-

Induction of Hypoxia:

-

Place one set of cell dishes in a hypoxia chamber (e.g., 1% O₂) for a sufficient period (e.g., 12-24 hours) to induce NTR expression.

-

Maintain a parallel set of cells under normoxic conditions (ambient oxygen) as a control.

-

-

Probe Loading:

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with a solution of the HBT-based probe in serum-free medium (e.g., 5-10 µM) for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells twice with PBS to remove any excess, unloaded probe.

-

Fluorescence Microscopy:

-

Immediately image the cells using a confocal microscope equipped with appropriate filters for the HBT fluorophore.

-

Acquire images from both the hypoxic and normoxic cell populations.

-

A significant increase in fluorescence intensity is expected in the hypoxic cells compared to the normoxic cells, indicating the presence and activity of nitroreductase.

-

Mandatory Visualizations

References

Introduction to 2-(2'-hydroxyphenyl)benzothiazole (HBT) Fluorophores

An In-depth Technical Guide to Foundational Research on HBT Fluorophores

Audience: Researchers, scientists, and drug development professionals.

2-(2'-hydroxyphenyl)benzothiazole (HBT) is a prominent class of organic fluorophores widely utilized in the development of fluorescent probes for chemical and biological sensing.[1][2] The core structure consists of a hydroxyphenyl group linked to a benzothiazole (B30560) moiety. HBT fluorophores possess several attractive properties that make them advantageous for bioimaging compared to conventional dyes. These include excellent photostability in aqueous solutions, a lack of background autofluorescence, and good cell membrane permeability.[2][3]

The defining characteristic of HBT and its derivatives is their luminescence mechanism, which is governed by an ultrafast, four-level photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] This process is responsible for the most notable feature of HBT fluorophores: an unusually large Stokes shift, often exceeding 150 nm. A large Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is highly desirable as it minimizes the "inner filter effect" and self-quenching, leading to improved signal-to-noise ratios in fluorescence imaging applications.

The Core Principle: Excited-State Intramolecular Proton Transfer (ESIPT)

The unique photophysical properties of HBT are rooted in the ESIPT mechanism. In the ground state, the molecule exists in an enol (N) form. Upon photoexcitation to the excited singlet state (N), an ultrafast proton transfer occurs (in less than 100 femtoseconds) from the hydroxyl group (proton donor) to the nitrogen atom of the benzothiazole (proton acceptor). This creates an excited keto tautomer (T), which then relaxes to the ground state (T) by emitting a photon. This fluorescence from the keto form is significantly red-shifted compared to the absorption of the enol form, resulting in the characteristic large Stokes shift. Some HBT derivatives can exhibit dual emission from both the enol* and keto* forms.

// Transitions N -> N_star [label=" Photoexcitation (Absorption)", color="#34A853"]; N_star -> T_star [label=" ESIPT (<100 fs)", style=dashed, color="#202124"]; N_star -> N [label=" Enol Fluorescence (Blue)", color="#4285F4"]; T_star -> T [label=" Keto Fluorescence (Green)\n (Large Stokes Shift)", color="#34A853"]; T -> N [label=" Tautomerization", style=dashed, color="#202124"]; T_star -> T_star [label=" Non-radiative decay", style=invis]; } Caption: The ESIPT four-level photochemical cycle in HBT fluorophores.

Photophysical Properties of HBT and Derivatives

The fluorescence properties of the HBT core can be finely tuned through chemical modifications. Attaching electron-donating or electron-withdrawing substituents to the HBT scaffold can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, thereby shifting the emission wavelength and improving the quantum yield. While the parent HBT structure can have a low quantum yield in certain solvents, derivatives have been developed with significantly improved brightness and red-shifted emissions extending into the near-infrared (NIR) region.

| Compound/Probe | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Condition | Reference |

| HBT | 359 | 510 | 151 | 0.32 | 3178 | PBS (pH 7.0) | |

| HBT | - | - | - | 0.011 | - | Methylcyclohexane/2-methylbutane | |

| HBT | - | - | - | 0.0014 | - | Acetonitrile | |

| CBT | - | 508 | - | 0.36 | 3635 | - | |

| Probe 1a + H₂O₂ | - | 510 | - | 0.21 | - | PBS (pH 7.0) | |

| HBT-Quinoline | - | - | - | - | - | Detects Hg²⁺ (LOD: 0.11 µM) | |

| HBTM | - | - | - | - | - | Detects Hydrazine (B178648) (LOD: 0.29 µM) | |

| HBT-Terpyridine | - | - | - | - | - | Detects Zn²⁺ (LOD: 35 nM) |

Design and Synthesis of HBT-Based Probes

The development of HBT-based fluorescent probes for specific analytes typically relies on a "turn-on" mechanism that modulates the ESIPT process. The general design strategy involves masking the phenolic hydroxyl group with a recognition moiety that is selective for the target analyte. This modification blocks the intramolecular hydrogen bond, thereby inhibiting ESIPT and quenching the fluorescence. Upon reaction with the analyte, the masking group is cleaved, restoring the hydroxyl group and the ESIPT process, which "turns on" the strong keto-form fluorescence.

This strategy has been successfully applied to detect a wide range of biologically and environmentally significant species, including:

-

Reactive Oxygen Species (ROS): Probes have been designed with arylboronic acid moieties that are oxidized by hydrogen peroxide (H₂O₂) to release the fluorescent HBT phenol.

-

Enzymes: A β-galactopyranoside group can be attached to the HBT core to create a probe for β-galactosidase, an important biomarker for cellular senescence. Enzymatic hydrolysis releases the fluorophore.

-

Metal Ions: HBT can be conjugated with specific chelators, such as quinoline (B57606) or terpyridine, to create selective sensors for heavy metal ions like Hg²⁺ and biologically relevant ions like Zn²⁺.

-

Other Small Molecules: Probes have also been developed for the detection of species like hydrazine and for monitoring nitroreductase activity.

Key Experimental Protocols

General Synthesis of HBT Derivatives

A common method for synthesizing HBT derivatives with varied substitutions is the Suzuki coupling reaction. This allows for the facile introduction of different functional groups to tune the fluorophore's properties.

-

Starting Material: Begin with a halogenated HBT precursor (e.g., a bromo- or iodo-substituted 2-(2'-hydroxyphenyl)benzothiazole).

-

Boronic Acid/Ester: Select a boronic acid or boronic ester containing the desired substituent (e.g., phenylboronic acid, thiopheneboronic acid).

-

Catalyst and Base: Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: Perform the reaction in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard with a known quantum yield.

-

Select a Standard: Choose a reference fluorophore (e.g., Rhodamine 6G, Quinine Sulfate) whose absorption and emission spectra overlap with the HBT sample and has a known, stable quantum yield.

-

Prepare Solutions: Prepare a series of dilute solutions of both the HBT sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) Where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard solutions (if different).

General Procedure for Analyte Detection

-

Stock Solutions: Prepare a stock solution of the HBT probe (e.g., 1 mM in DMSO) and a series of analyte solutions of varying concentrations in a suitable buffer (e.g., PBS, pH 7.4).

-

Reaction Mixture: In a cuvette, add the buffer, the HBT probe (to a final concentration typically in the µM range), and mix.

-

Baseline Measurement: Record the initial fluorescence spectrum of the probe solution.

-

Analyte Addition: Add a specific volume of the analyte stock solution to the cuvette, mix, and incubate for a predetermined period at a constant temperature.

-

Fluorescence Measurement: Record the fluorescence emission spectrum after incubation.

-

Titration: Repeat steps 4-5 with increasing concentrations of the analyte to perform a fluorescence titration.

-

Selectivity Test: To determine selectivity, repeat the experiment using other potentially interfering biological species instead of the target analyte.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the calibration curve.

Protocol for Live Cell Bioimaging

-

Cell Culture: Seed the desired cell line (e.g., HeLa, A549) onto glass-bottom dishes or chamber slides and culture until they reach appropriate confluency.

-

Induce Analyte (if necessary): For detecting endogenous species, cells may be pre-treated with an inducer. For example, treat cells with doxorubicin (B1662922) or H₂O₂ to induce cellular senescence and ROS production.

-

Probe Loading: Remove the culture medium and incubate the cells with a solution of the HBT probe (e.g., 5-10 µM) in fresh medium for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: After incubation, wash the cells two to three times with PBS or fresh medium to remove any excess, non-internalized probe.

-

Imaging: Immediately image the cells using a fluorescence or confocal microscope equipped with appropriate filters for the HBT fluorophore's excitation and emission wavelengths.

-

Image Analysis: Quantify the fluorescence intensity in the region of interest using imaging software (e.g., ImageJ). For ratiometric probes, calculate the ratio of intensities from two different emission channels.

References

- 1. Design and Development of an HBT-Based Ratiometric Fluorescent Probe to Monitor Stress-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A 2-(2'-hydroxyphenyl)benzothiazole (HBT)-quinoline conjugate: a highly specific fluorescent probe for Hg(2+) based on ESIPT and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: HBT-Based Probes for Live Cell Imaging

Disclaimer: The specific term "HBT-Fl-BnB" does not correspond to a standardized or widely published fluorescent probe. This document provides a detailed overview and protocol for a representative class of fluorescent probes based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore, which are utilized for live-cell imaging of various biological analytes. The principles and protocols described herein are synthesized from published research on HBT-based probes and can be adapted for specific experimental needs.

Introduction

HBT-based fluorescent probes are a versatile class of small molecules designed for the detection of specific analytes within living cells. These probes utilize the 2-(2'-hydroxyphenyl)benzothiazole (HBT) core, a fluorophore known for its unique photophysical properties. A key characteristic of HBT probes is their mechanism of fluorescence, which relies on an Excited-State Intramolecular Proton Transfer (ESIPT). This process results in a large Stokes shift (a significant separation between the excitation and emission wavelengths), which is highly advantageous for biological imaging as it minimizes background interference and enhances signal-to-noise ratios.

The core principle behind the application of HBT-based probes in live-cell imaging is a "turn-on" fluorescence response. In its native state, the probe is often in a non-fluorescent or weakly fluorescent form. Upon specific interaction with its target analyte (e.g., an enzyme, reactive oxygen species, or a small molecule), a chemical reaction or a conformational change occurs. This event triggers the ESIPT process, leading to a significant increase in fluorescence intensity, allowing for the visualization and quantification of the analyte of interest.

Featured Application: Detection of Nitroreductase Activity in Live Cells

This protocol details the use of a representative HBT-based probe, HBTPN, for the detection of nitroreductase activity in live E. coli cells. Nitroreductases are enzymes that are overexpressed in certain cancer cells and bacteria, making them a valuable biomarker.

Quantitative Data Summary

The performance of HBT-based probes can be quantified by several key parameters. The following table summarizes typical data for a representative HBT probe designed for nitroreductase detection.

| Parameter | Value | Description |

| Excitation Wavelength (λex) | ~460 nm | Optimal wavelength to excite the probe after reaction with the analyte. |

| Emission Wavelength (λem) | ~550 nm | Wavelength of maximum fluorescence emission, exhibiting a large Stokes shift. |

| Detection Limit | 1.6 x 10⁻⁷ M | The lowest concentration of the analyte that can be reliably detected. |

| Response Time | ~15 minutes | Time required for the probe to react with the analyte and produce a stable fluorescent signal. |

| Quantum Yield (Φ) | ~0.35 (after reaction) | Efficiency of photon emission after absorption. A higher value indicates brighter fluorescence. |

| Cell Viability | > 90% | Percentage of cells that remain viable after incubation with the probe, indicating low cytotoxicity. |

Experimental Protocols

Reagent Preparation

-

HBT-Probe Stock Solution: Prepare a 1 mM stock solution of the HBT-based probe (e.g., HBTPN) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.

-

Cell Culture Medium: Use an appropriate cell culture medium for the cell type being investigated (e.g., Luria-Bertani broth for E. coli or DMEM for mammalian cells).

-

Phosphate-Buffered Saline (PBS): Prepare a sterile 1x PBS solution (pH 7.4).

Cell Culture and Staining

-

Cell Seeding: Seed the cells in a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

-

Probe Loading:

-

Dilute the 1 mM HBT-probe stock solution in pre-warmed cell culture medium to a final working concentration (typically in the range of 1-10 µM).

-

Remove the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells.

-

-

Incubation: Incubate the cells with the probe for the recommended time (e.g., 15-30 minutes) at 37°C in a humidified incubator.

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. The cells are now ready for imaging.

Live Cell Imaging

-

Microscope Setup:

-

Use a fluorescence microscope equipped with a suitable filter set for the HBT probe (e.g., excitation filter around 460 nm and emission filter around 550 nm).

-

Ensure the microscope is equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO₂.

-

-

Image Acquisition:

-

Acquire fluorescence and bright-field images of the cells.

-

Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

For time-lapse imaging, acquire images at regular intervals to monitor the dynamics of the fluorescent signal.

-

Data Analysis

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process and analyze the acquired images.

-

Quantification: Measure the mean fluorescence intensity of individual cells or regions of interest.

-

Statistical Analysis: Perform statistical analysis on the quantified data to determine significant differences between experimental groups.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of HBT-based probe activation for live cell imaging.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for HBT probe-based live cell imaging.

Application Notes and Protocols for Fluorescent Staining of Amyloid-β Plaques in Fixed Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of amyloid-beta (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). Fluorescent staining of these plaques in fixed tissue sections is a critical technique for the histopathological assessment of AD pathology, the evaluation of therapeutic efficacy in preclinical models, and for basic research into the mechanisms of plaque formation. This document provides a detailed protocol for the fluorescent staining of Aβ plaques in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections using small molecule fluorescent probes. While a specific probe termed "HBT-Fl-BnB" was not identified in the literature, the following protocol is a representative and widely applicable method based on the principles of staining with common amyloid-binding dyes such as Thioflavin S and other novel fluorescent probes.

Principle of the Method